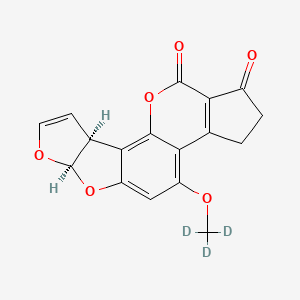

Aflatoxin B1-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione is a complex organic compound characterized by its unique fused ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione typically involves multiple steps, starting from simpler precursors. The key steps include cyclization reactions to form the fused ring system and subsequent functionalization to introduce the methoxy-d3 group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and minimize waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Applications De Recherche Scientifique

Toxicological Studies

Aflatoxin B1-d3 serves as an important tool in toxicological studies due to its structural similarity to the naturally occurring aflatoxin B1. Researchers utilize this compound to trace metabolic pathways and assess the impact of aflatoxins on health.

Case Study: Liver Toxicity Assessment

A study examined the effects of aflatoxin B1 on liver function in rats. The administration of aflatoxin B1 resulted in significant liver damage characterized by necrosis and inflammation. Using this compound allowed researchers to track the metabolism and clearance rates of aflatoxins in the bloodstream, revealing that treatments could enhance detoxification processes, as indicated by lower circulating levels of aflatoxins post-treatment with detoxifying agents .

Bioremediation Research

This compound is also used in bioremediation studies to evaluate the efficacy of various microbial strains in degrading aflatoxins. Specific bacteria such as Bacillus amyloliquefaciens have shown promise in degrading aflatoxins effectively.

Data Table: Efficacy of Microbial Strains on Aflatoxin Degradation

| Microbial Strain | Aflatoxin Degradation (%) | Time (hours) |

|---|---|---|

| Bacillus amyloliquefaciens WF2020 | 92.1 | 72 |

| Bacillus velezensis DY3108 | 91.5 | 96 |

| Bacillus licheniformis CFR1 | 94.7 | 72 |

This table highlights the effectiveness of different bacterial strains in degrading Aflatoxin B1, demonstrating their potential applications in food safety and animal feed industries .

Food Safety Monitoring

This compound is utilized in developing analytical methods for detecting aflatoxins in food products. The compound is often used as a standard in enzyme-linked immunosorbent assays (ELISA) and high-performance liquid chromatography (HPLC) methods.

Case Study: ELISA Method Development

Recent research has compared various ELISA kits for detecting aflatoxins in maize. The study found that using this compound as a standard improved the accuracy and reliability of detection methods, crucial for ensuring food safety standards are met .

Immunotoxicology Research

This compound has been implicated in studies assessing immune function impairment due to aflatoxin exposure. Research indicates that exposure to aflatoxins can lead to decreased immune parameters in animal models.

Findings from Immunotoxicology Studies

In juvenile turbot fish, dietary exposure to Aflatoxin B1 led to increased pro-inflammatory cytokines while decreasing anti-inflammatory cytokines, suggesting a detrimental effect on immune function. This underscores the importance of monitoring aflatoxin levels in aquaculture settings .

Molecular Mechanisms Exploration

Recent studies have explored how this compound interacts at the molecular level with vitamin D receptors, revealing its antagonistic effects on vitamin D signaling pathways.

Molecular Interaction Insights

Research indicates that Aflatoxin B1 can inhibit vitamin D receptor expression, which may have implications for calcium metabolism and overall health. This finding highlights potential risks associated with chronic exposure to aflatoxins, particularly in populations with high dietary exposure .

Mécanisme D'action

The mechanism of action of (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- (6aR,9aS)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione

- (6aR,9aS)-4-(Methoxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione

Uniqueness: The presence of the methoxy-d3 group in (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione distinguishes it from similar compounds. This modification can influence its chemical reactivity, biological activity, and physical properties, making it unique for specific applications.

Activité Biologique

Aflatoxin B1-d3 (AFB1-d3) is a deuterated derivative of the potent mycotoxin aflatoxin B1 (AFB1), which is produced by certain species of the Aspergillus fungi. AFB1 is recognized for its significant toxicity and carcinogenicity, particularly in agricultural products. This article delves into the biological activity of AFB1-d3, examining its effects on cellular mechanisms, potential health implications, and its role in disease processes.

AFB1-d3 exhibits several biological activities that mirror those of AFB1, including:

- Carcinogenicity : AFB1-d3 is implicated in the development of liver cancer, particularly in populations exposed to contaminated food sources. It forms DNA adducts that lead to mutations and malignancies.

- Immunotoxicity : Studies indicate that AFB1 can impair immune responses, affecting both humoral and cellular immunity. For instance, it has been shown to stimulate Epstein-Barr virus (EBV)-induced B-cell transformation, which is associated with increased risks of certain lymphomas in endemic regions .

- Endocrine Disruption : AFB1-d3 may interfere with vitamin D receptor (VDR) signaling pathways. Research has demonstrated that AFB1 can antagonize VDR activity, leading to decreased expression levels of VDR and impaired calcium metabolism .

1. Aflatoxin Exposure and Growth Impairment

A study conducted in Kenya highlighted the association between dietary exposure to AFB1 and growth retardation in children. The findings indicated that higher levels of aflatoxin exposure correlated with reduced insulin-like growth factor (IGF) levels, suggesting a mechanism through which AFB1 contributes to malnutrition and stunted growth .

2. Aflatoxin B1 and Esophageal Cancer

A case-control study from Huai’an District assessed the relationship between corn flour intake (a common source of AFB1) and the risk of esophageal precancerous lesions (EPL). Results showed a significant association between serum aflatoxin-albumin adduct levels and EPL risk, emphasizing the need for dietary interventions to mitigate aflatoxin exposure .

| Study | Findings |

|---|---|

| Kenyan Study | Inverse correlation between AFB1 exposure and IGF levels leading to growth impairment in children. |

| Huai’an District | Positive association between corn flour intake and serum AFB1 levels linked to EPL risk. |

Toxicological Profiles

The toxicological profile of AFB1-d3 includes various adverse effects:

- Acute Toxicity : High doses can lead to liver damage and acute liver failure.

- Genotoxicity : AFB1-d3 induces DNA damage through the formation of reactive metabolites that bind covalently to DNA.

- Immunotoxicity : Chronic exposure can lead to immunosuppression, increasing susceptibility to infections.

Research Findings

Recent studies have explored the molecular interactions of AFB1-d3 with cellular components:

- Vitamin D Pathway Interference : Experimental evidence suggests that AFB1-d3 can disrupt VDR-mediated transcriptional activation by competing with retinoid X receptor (RXR) for binding, thereby affecting gene expression related to calcium homeostasis .

- Cellular Transformation : In vitro studies have shown that AFB1 promotes cellular transformation through activation of oncogenic pathways associated with EBV, further elucidating its role as a co-carcinogen in specific cancers .

Propriétés

IUPAC Name |

(3S,7R)-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQSTLJSLGHID-QVDKJMHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.